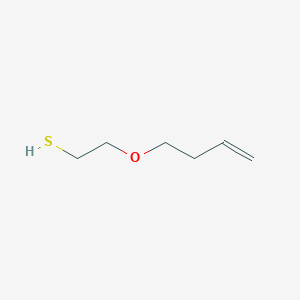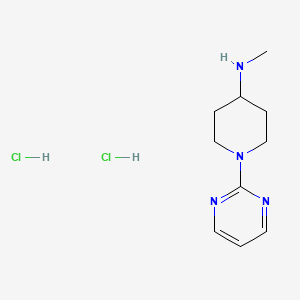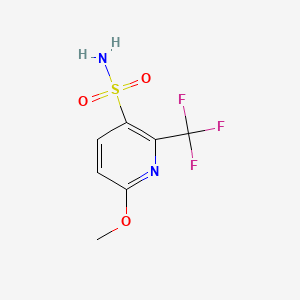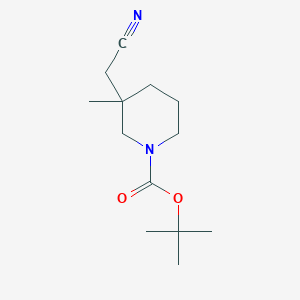![molecular formula C13H13ClN2O4 B13509705 1-[(tert-butoxy)carbonyl]-5-chloro-1H-indazole-3-carboxylic acid](/img/structure/B13509705.png)
1-[(tert-butoxy)carbonyl]-5-chloro-1H-indazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(tert-Butoxy)carbonyl]-5-chloro-1H-indazole-3-carboxylic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group, a chlorine atom, and an indazole ring. This compound is often used in organic synthesis, particularly in the protection of amines and carboxylic acids during multi-step synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This can be achieved through the reaction of the indazole derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods: Industrial production methods for this compound often utilize flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(tert-Butoxy)carbonyl]-5-chloro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Substitution: The chlorine atom on the indazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the corresponding amine, while substitution reactions yield various substituted indazole derivatives.
Aplicaciones Científicas De Investigación
1-[(tert-Butoxy)carbonyl]-5-chloro-1H-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-[(tert-butoxy)carbonyl]-5-chloro-1H-indazole-3-carboxylic acid involves the silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine . This sequence of reactions allows for the selective protection and deprotection of functional groups during synthesis.
Comparación Con Compuestos Similares
tert-Butyloxycarbonyl (Boc) Group Compounds: These include various Boc-protected amines and carboxylic acids used in organic synthesis.
Indazole Derivatives: Compounds with similar indazole structures but different substituents, such as 1-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid.
Uniqueness: 1-[(tert-Butoxy)carbonyl]-5-chloro-1H-indazole-3-carboxylic acid is unique due to the presence of both the Boc protecting group and the chlorine atom on the indazole ring, which provides specific reactivity and versatility in synthetic applications.
Propiedades
Fórmula molecular |
C13H13ClN2O4 |
|---|---|
Peso molecular |
296.70 g/mol |
Nombre IUPAC |
5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C13H13ClN2O4/c1-13(2,3)20-12(19)16-9-5-4-7(14)6-8(9)10(15-16)11(17)18/h4-6H,1-3H3,(H,17,18) |
Clave InChI |
GLMGSRNUZBGCQC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Cl)C(=N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13509624.png)

![6-Oxa-2,9-diazaspiro[4.5]decane](/img/structure/B13509633.png)


![[(2R)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl]boronic acid hydrochloride](/img/structure/B13509663.png)

![Butanoic acid, 4-[(2-phenylethyl)amino]-, ethyl ester](/img/structure/B13509673.png)



![Tert-butyl 8-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13509697.png)

![(1S,2R,4S,5S)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13509711.png)
